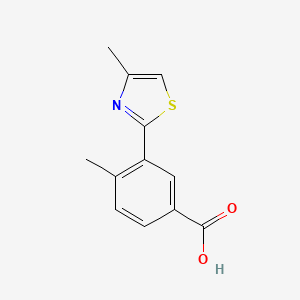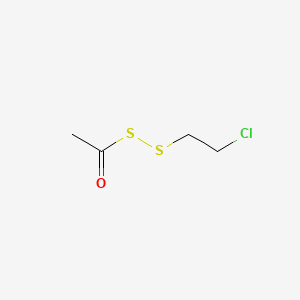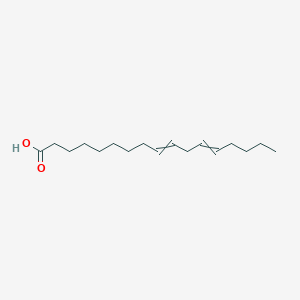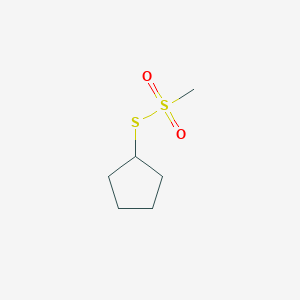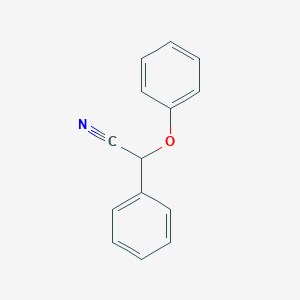![molecular formula C10H16O3 B14677481 Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol CAS No. 37678-33-4](/img/structure/B14677481.png)
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is a compound that combines the structural features of acetic acid and bicyclo[3.2.1]oct-2-en-2-ol. This compound is of interest due to its unique bicyclic structure, which imparts distinct chemical and physical properties. The bicyclo[3.2.1]octane framework is a common motif in organic chemistry, often found in natural products and synthetic intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol typically involves the formation of the bicyclic core followed by functionalization. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation, reduction, or substitution reactions to introduce the acetic acid and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[3.2.1]octane framework, such as ketones, alcohols, and halides.
Aplicaciones Científicas De Investigación
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl and acetic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding to enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Bicyclo[3.3.1]nonane: A related bicyclic compound with different ring sizes and chemical properties.
Uniqueness
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
37678-33-4 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
acetic acid;bicyclo[3.2.1]oct-2-en-2-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h4,6-7,9H,1-3,5H2;1H3,(H,3,4) |
Clave InChI |
UNZXWOIJBKTGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC2CC1CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


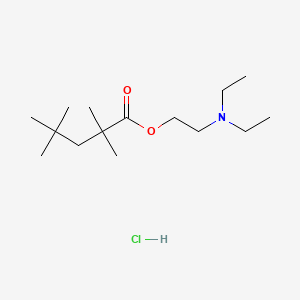

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
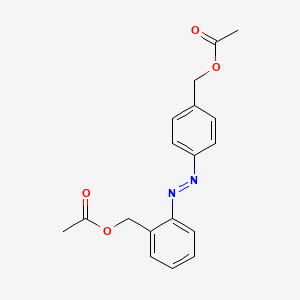

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
